![molecular formula C22H14ClF2N7O2 B2996646 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide CAS No. 1171924-68-7](/img/structure/B2996646.png)
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring, a pyrazole ring, a benzamide group, and a chlorophenyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving condensation, cyclization, and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups and rings. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The exact reactions would depend on the reaction conditions and the presence of other reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Anticancer Activity
Compounds with structures similar to N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide have shown marked inhibition against various cancer cell lines. For instance, derivatives of pyrazolo[3,4-d]pyrimidine exhibited potent anticancer activity on different cell lines, suggesting that compounds with this core structure, including our compound of interest, may have potential applications in cancer research and therapy (Kandeel et al., 2012). Moreover, the study of pyrazolo[3,4-d]pyrimidine derivatives for their antimicrobial and anticancer properties further emphasizes the potential of this structural class in drug discovery (Katariya et al., 2021).
Enzyme Inhibition
The pyrazolo[3,4-d]pyrimidin-4-one framework is also a known template for the design of enzyme inhibitors. Compounds bearing this scaffold have demonstrated significant inhibitory activity against enzymes such as adenosine deaminase (ADA), which plays a crucial role in various physiological processes. This suggests that our compound could be explored for its potential as an enzyme inhibitor, offering insights into new therapeutic strategies (La Motta et al., 2009).
Molecular Docking and Structural Analysis
Related compounds have been subject to molecular docking studies to explore their interactions with biological targets, highlighting the importance of structural analysis in understanding the bioactivity of compounds like this compound. These studies can provide a foundation for the rational design of new compounds with improved efficacy and specificity for their targets (Huang et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit egfr tyrosine kinase , which plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .
Mode of Action
Similar compounds have shown significant inhibitory activities against egfr tyrosine kinase . This inhibition could potentially lead to a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, thereby affecting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Biochemical Pathways
The compound likely affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound, by inhibiting EGFR tyrosine kinase, could potentially disrupt this pathway and its downstream effects .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
The compound’s action results in the inhibition of tumor growth in a breast cancer xenograft model, as demonstrated by similar compounds . This is likely due to the compound’s inhibitory effect on EGFR tyrosine kinase and its downstream effects on cell proliferation and survival .
Biochemical Analysis
Biochemical Properties
The compound has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It has been reported to provide ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA .
Cellular Effects
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide has shown to have significant effects on various types of cells and cellular processes . It has been found to inhibit cell cycle progression and induce apoptosis in certain cell lines .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the activity of Protein Kinase B (PKB), a key component of intracellular signaling pathways regulating growth and survival . This inhibition is achieved through ATP-competitive binding, leading to a decrease in PKB activity .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. It has been observed that compounds containing similar structures undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Dosage Effects in Animal Models
The effects of the compound can vary with different dosages in animal models. While specific dosage effects of this compound have not been reported, compounds with similar structures have shown to inhibit tumor growth in a breast cancer xenograft model .
Metabolic Pathways
It is known to interact with Protein Kinase B (PKB), a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Transport and Distribution
It is known that the compound is orally bioavailable, suggesting that it can be absorbed and distributed in the body .
properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF2N7O2/c1-11-8-17(27-21(34)18-15(24)6-3-7-16(18)25)32(30-11)22-28-19-14(20(33)29-22)10-26-31(19)13-5-2-4-12(23)9-13/h2-10H,1H3,(H,27,34)(H,28,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMJSIMFMMDXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF2N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2996563.png)
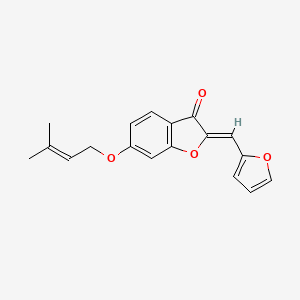
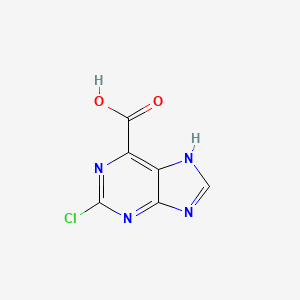
![(2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide](/img/structure/B2996568.png)
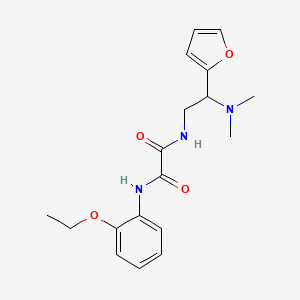
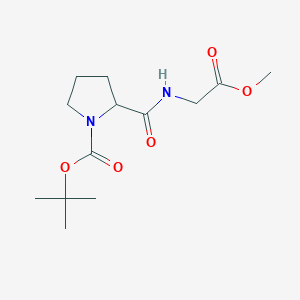
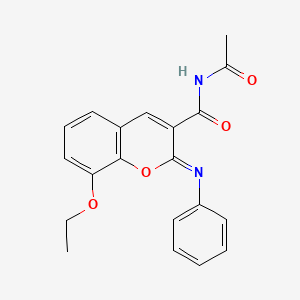
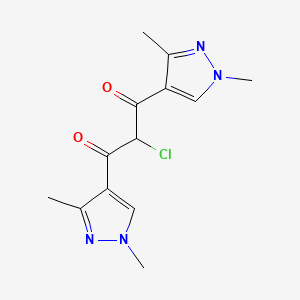

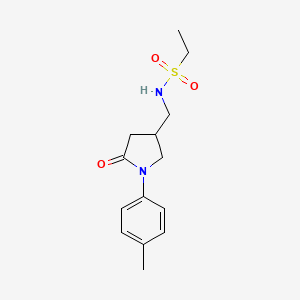
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2996579.png)
![3,4-dimethoxy-N-{4-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}benzamide](/img/structure/B2996580.png)

